Calcium D-saccharate tetrahydrate
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Overview
Description
Pharmaceutic Aid (Stabilizer)
Calcium Saccharate is the calcium salt form of glucaric acid, a natural substance found in many fruits and vegetables, with potential anti-cancer property. One of the key processes in which the human body eliminates toxic chemicals as well as hormones (such as estrogen) is by attaching glucuronic acid to them in the liver and then excreting the complex in the bile. When beta-glucuronidase breaks the bond, it prolongs the stay of the hormone or toxic chemical in the body. Elevated beta-glucuronidase activity has been implicated to be associated with an increased risk for hormone-dependent cancers like breast, prostate, and colon cancers. Therefore, supplementing calcium glucarate may suppress the developments of hormone-dependent cancers.
A sugar acid derived from D-glucose in which both the aldehydic carbon atom and the carbon atom bearing the primary hydroxyl group are oxidized to carboxylic acid groups.
Scientific Research Applications
Hydration Behavior Studies : It's used to investigate the hydration behavior of saccharides in aqueous solutions, influencing the taste behavior of saccharides (Khajuria Deepika Amirchand et al., 2021).
Purification and Assessment of D-glucarate : It's employed for purifying and assessing the purity of D-glucarate, a substrate for D-glucarate dehydrase (D. Fish & H. Blumenthal, 1966).
Lung Tissue Studies : It's used in studies involving surfactant protein D and its interactions with alveolar macrophages in lung tissue and in vitro (S. Kuan et al., 1994).
Saccharide Fractionation in Filtration Processes : Calcium D-saccharate tetrahydrate enhances saccharide fractionation capability in ultrafiltration and nanofiltration, especially for high total sugar content (I. Catarino et al., 2008).
Beverage Stabilization : It's used as a stabilizer of beverages fortified with calcium D-gluconate, and stabilizes supersaturated solutions of other calcium hydroxycarboxylates (A. C. Garcia et al., 2016).
Digestibility Improvement in Sugarcane : Calcium oxide treatment, which involves this compound, improves in vitro dry matter digestibility and decreases the non-digestible fraction of sugarcane (Claudio de Oliveira Romão et al., 2023).
Yeast Dmc1 Activity : It promotes yeast Dmc1 activity by forming helical filaments on single-stranded DNA and activating strand assimilation activity (Ming‐Hui Lee et al., 2005).
Intestinal Calcium Transport : Nondigestible saccharides like difructose anhydride, influenced by this compound, increase net calcium transport in human intestinal cells (Takuya Suzuki & H. Hara, 2004).
Electrical Resonance and Synaptic Transmission : Calbindin-D28k, a mobile calcium buffer influenced by this compound, impacts the cell's electrical resonance and synaptic transmission (W A Roberts, 1994).
Dielectric Permittivity in Crystal Research : Doped calcium tartrate tetrahydrate crystals, related to this compound, have higher dielectric permittivity for research applications (M. Torres et al., 2002).
Mechanism of Action
Target of Action
Calcium D-saccharate tetrahydrate, also known as Calcium Saccharate, is primarily used in the pharmaceutical and dietary supplement industries . It is a compound obtained by the reaction of calcium hydroxide and D-saccharate acid . It has been shown to have potential chemopreventive properties and anti-oxidative properties .
Mode of Action
Recent research suggests that its main mechanism of action may be through its ability to enhance the body’s detoxification of toxins and carcinogens
Biochemical Pathways
It has been shown to inhibit β-glucuronidase, a phase II enzyme that is elevated in some hormone-dependent cancers of the breast, prostate, and colon .
Pharmacokinetics
It is known that it is soluble in water , which may influence its absorption and distribution in the body
Result of Action
It has been shown to have potential anti-tumor and cholesterol-lowering effects . These effects may be a result of its interaction with detoxification pathways and its inhibition of β-glucuronidase .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is very stable under normal conditions but can break down when exposed to high temperatures or moisture . Therefore, it is recommended to store it in a dry and ventilated place at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium D-saccharate Tetrahydrate interacts with various enzymes and proteins in biochemical reactions . It inhibits β-glucuronidase, a phase II enzyme that is elevated in some hormone-dependent cancers of the breast, prostate, and colon .
Cellular Effects
It is known to have potential chemopreventive properties and anti-oxidative properties .
Molecular Mechanism
It is known to inhibit β-glucuronidase, suggesting it may exert its effects through enzyme inhibition .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Calcium D-saccharate tetrahydrate can be achieved through a simple precipitation reaction between calcium chloride and D-saccharic acid in an aqueous solution.", "Starting Materials": [ "Calcium chloride", "D-saccharic acid", "Deionized water" ], "Reaction": [ "Dissolve D-saccharic acid in deionized water to form a clear solution.", "Add calcium chloride to the solution while stirring continuously.", "The addition of calcium chloride will result in the formation of a white precipitate.", "Allow the mixture to stir for several hours to ensure complete precipitation.", "Collect the precipitate by filtration and wash with deionized water.", "Dry the precipitate under vacuum to obtain Calcium D-saccharate tetrahydrate." ] } | |
CAS No. |
5793-89-5 |
Molecular Formula |
C6H8CaO8 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
UGZVNIRNPPEDHM-SBBOJQDXSA-L |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
5793-89-5 5793-88-4 |
|
physical_description |
Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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